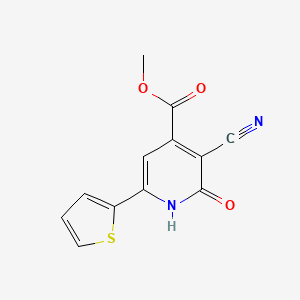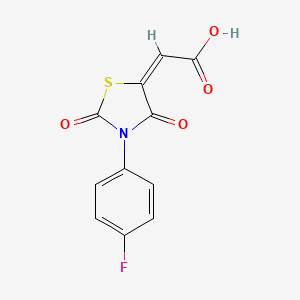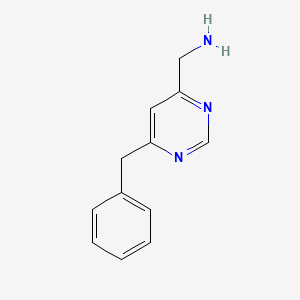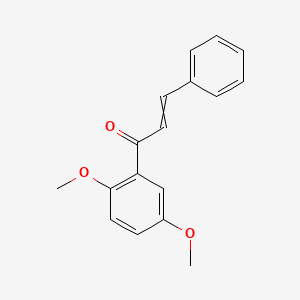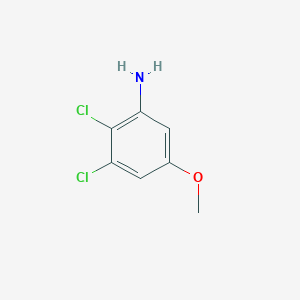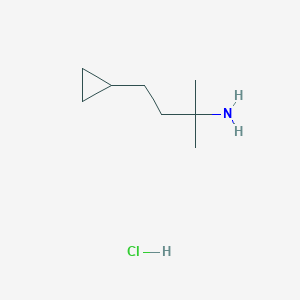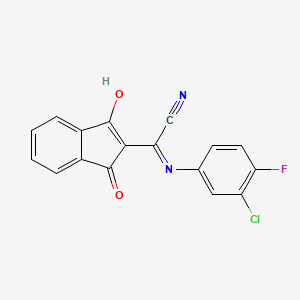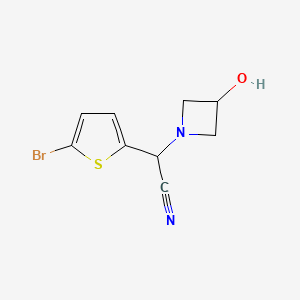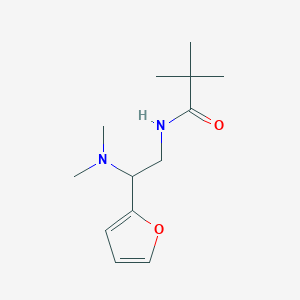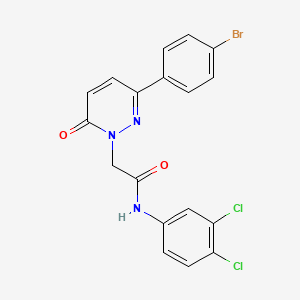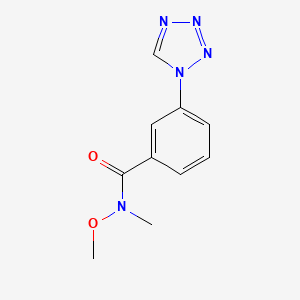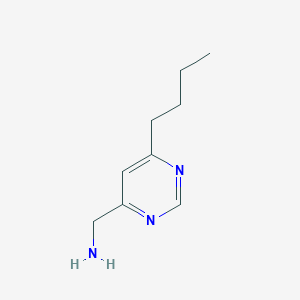
(6-Butylpyrimidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Butylpyrimidin-4-yl)methanamine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a butyl group attached to the sixth position of the pyrimidine ring and a methanamine group at the fourth position. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Butylpyrimidin-4-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of pyrimidine derivatives. For instance, starting with 4-chloropyrimidine, a nucleophilic substitution reaction with butylamine can introduce the butyl group at the sixth position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: (6-Butylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
(6-Butylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in materials science and catalysis.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of nucleotides and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity
Mecanismo De Acción
The mechanism of action of (6-Butylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act as a precursor for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. The compound’s methanamine group can participate in various biochemical pathways, facilitating the formation of key intermediates in metabolic processes .
Comparación Con Compuestos Similares
(6-Methylpyrimidin-4-yl)methanamine: Similar structure but with a methyl group instead of a butyl group.
(6-Ethylpyrimidin-4-yl)methanamine: Features an ethyl group at the sixth position.
(6-Propylpyrimidin-4-yl)methanamine: Contains a propyl group at the sixth position.
Uniqueness: (6-Butylpyrimidin-4-yl)methanamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may affect the compound’s solubility, stability, and interaction with biological targets compared to its shorter-chain analogs .
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
(6-butylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-2-3-4-8-5-9(6-10)12-7-11-8/h5,7H,2-4,6,10H2,1H3 |
Clave InChI |
ZQMPFLUEDOPNIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=NC=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


